molecular formula C17H13N5O B4726577 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline

8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline

Cat. No.: B4726577
M. Wt: 303.32 g/mol
InChI Key: AOTQGLZXFZAQNI-UHFFFAOYSA-N
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Description

8-[(1-Phenyl-1H-tetrazol-5-yl)methoxy]quinoline is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid structure, incorporating two prominent pharmacophores: a quinoline moiety and a 1,5-disubstituted tetrazole ring. Quinoline derivatives are extensively investigated for their diverse biological activities, including potent anticancer and antibacterial effects . The tetrazole ring is a critical functional group in drug design, often serving as a bioisostere for carboxylic acids or cis-amide bonds, which can enhance metabolic stability and influence the compound's lipophilicity and binding affinity . The specific molecular architecture of this compound suggests potential as a multi-target agent. Researchers can utilize this hybrid scaffold to develop novel therapeutic candidates, particularly for oncology and infectious disease research. The quinoline core is known to interact with cellular targets such as DNA and various enzymes, potentially leading to cell cycle arrest, apoptosis, or the disruption of migration . Concurrently, the 1,5-disubstituted tetrazole ring can mimic a peptide bond, making this reagent a valuable building block for the synthesis of more complex peptidomimetics . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the development of new bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(1-phenyltetrazol-5-yl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-2-8-14(9-3-1)22-16(19-20-21-22)12-23-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTQGLZXFZAQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 1 Phenyl 1h Tetrazol 5 Yl Methoxy Quinoline and Its Analogs

Strategies for Functionalization of the Quinoline (B57606) Core at the C-8 Position

The quinoline scaffold, a bicyclic aromatic heterocycle, serves as a foundational component of the target molecule. The C-8 position of the quinoline ring is specifically targeted for the introduction of the methoxy (B1213986) linker. This is typically achieved through the utilization of 8-hydroxyquinoline (B1678124) as a readily available starting material.

Alkylation and Arylation Reactions at C-8 of Quinoline Derivatives

The hydroxyl group at the C-8 position of 8-hydroxyquinoline provides a reactive handle for various functionalization reactions. While direct alkylation and arylation of the quinoline ring at other positions can be achieved through various methods, the presence of the hydroxyl group at C-8 dictates the synthetic approach for introducing the desired side chain. The primary focus for the synthesis of the target compound is the O-alkylation of this hydroxyl group rather than direct C-C or C-N bond formation at the C-8 carbon.

Installation of the Methoxy Linker at the Quinoline C-8 Moiety

The crucial step in functionalizing the quinoline core for the synthesis of 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline is the formation of an ether linkage at the C-8 position. The Williamson ether synthesis is a widely employed and robust method for this transformation. researchgate.net This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with a suitable alkyl halide.

In a typical procedure, 8-hydroxyquinoline is treated with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). This generates the sodium or potassium salt of 8-hydroxyquinoline in situ. The resulting quinolinate anion is a potent nucleophile that can readily react with an electrophilic partner.

The general scheme for the O-alkylation of 8-hydroxyquinoline can be represented as follows:

Scheme 1: General O-Alkylation of 8-Hydroxyquinoline

The efficiency of this reaction is dependent on several factors, including the choice of base, solvent, reaction temperature, and the nature of the leaving group on the alkylating agent.

Synthesis and Incorporation of the 1-Phenyl-1H-tetrazole Moiety

[3+2] Cycloaddition Reactions for Tetrazole Ring Formation

The formation of the tetrazole ring is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). This method is a cornerstone of tetrazole chemistry, providing a versatile and efficient route to a wide range of 5-substituted tetrazoles.

To synthesize the precursor for the target molecule's side chain, a suitable nitrile, such as an aryl or alkyl nitrile, is reacted with an azide source, typically sodium azide (NaN3). The reaction can be catalyzed by various Lewis acids or transition metals to improve yields and reaction times. For instance, the synthesis of 5-substituted-1H-tetrazoles has been effectively carried out using catalysts like copper sulfate.

The general reaction for the formation of a 5-substituted tetrazole ring is depicted below:

Scheme 2: [3+2] Cycloaddition for Tetrazole Synthesis

N-Substitution Chemistry of Tetrazoles with Phenyl Groups

Once the 5-substituted tetrazole ring is formed, the next step is the introduction of the phenyl group at the N-1 position. This N-arylation can be accomplished through several methods, with copper-catalyzed cross-coupling reactions being particularly prevalent. The Chan-Lam coupling, for example, allows for the N-arylation of various nitrogen-containing heterocycles, including tetrazoles, using arylboronic acids.

In this reaction, the 5-substituted tetrazole is reacted with phenylboronic acid in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen). This method offers mild reaction conditions and a broad substrate scope.

The N-arylation of a 5-substituted tetrazole can be illustrated as follows:

Scheme 3: N-Arylation of a Tetrazole with Phenylboronic Acid

Coupling Reactions for the Formation of the Methoxy Bridge to the Tetrazole

The final and pivotal step in the synthesis of this compound is the coupling of the two pre-synthesized moieties. This is achieved by forming the ether linkage between the C-8 oxygen of the quinoline core and the methylene (B1212753) group attached to the C-5 position of the 1-phenyl-1H-tetrazole ring.

This transformation is typically accomplished via the aforementioned Williamson ether synthesis. The strategy involves the reaction of the pre-formed sodium or potassium salt of 8-hydroxyquinoline with a halogenated derivative of (1-phenyl-1H-tetrazol-5-yl)methanol, such as 5-(chloromethyl)-1-phenyl-1H-tetrazole.

The synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole can be achieved from 1-phenyl-1H-tetrazole-5-methanol through chlorination using a reagent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

The final coupling reaction is outlined below:

Scheme 4: Final Coupling via Williamson Ether Synthesis

The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to ensure complete reaction. The success of this step is contingent on the efficient preparation of the haloalkyl-tetrazole derivative and the nucleophilicity of the 8-hydroxyquinoline anion.

The following table summarizes the key reactants and reagents involved in the synthetic methodologies discussed:

Step Reactants Reagents/Catalysts Product
Quinoline Functionalization 8-HydroxyquinolineNaH or K2CO3Sodium or Potassium 8-quinolinate
Tetrazole Ring Formation Nitrile, Sodium AzideLewis Acids or Transition Metals5-Substituted-1H-tetrazole
N-Arylation of Tetrazole 5-Substituted-1H-tetrazole, Phenylboronic AcidCopper Catalyst, Base1-Phenyl-5-substituted-1H-tetrazole
Final Coupling Sodium 8-quinolinate, 5-(Chloromethyl)-1-phenyl-1H-tetrazole-This compound

Multicomponent Reactions (MCRs) for Convergent Synthesis of Quinoline-Tetrazole Hybrids

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the initial components. rsc.orgsharif.edu This approach is particularly valuable for creating complex molecular architectures like quinoline-tetrazole hybrids, offering advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. rsc.orgnih.gov

Application of Ugi-Azide Reactions in Complex Scaffold Assembly

A prominent MCR for the synthesis of tetrazole-containing scaffolds is the Ugi-azide four-component reaction (UA-4CR). beilstein-journals.orgacs.org This reaction is a variation of the classical Ugi reaction where a carboxylic acid is replaced by an azide source, typically trimethylsilyl (B98337) azide (TMSN₃) or hydrazoic acid, to produce 1,5-disubstituted tetrazoles. nih.govbeilstein-journals.org The UA-4CR involves the condensation of an aldehyde, an amine, an isocyanide, and an azide, providing a convergent and highly versatile route to complex tetrazole derivatives. beilstein-journals.orgresearchgate.net

The synthesis of quinoline-tetrazole hybrids can be efficiently achieved using this methodology. For instance, a series of 8-amino-6-methoxyquinoline-tetrazole hybrids has been prepared via the Ugi-azide reaction. mdpi.com In this approach, an amine (such as 6-methoxyquinolin-8-amine), various aldehydes, trimethylsilyl azide, and an isocyanide (e.g., tert-butyl isocyanide) are reacted in a solvent like methanol. mdpi.com This one-pot process assembles the core structure by forming the tetrazole ring while simultaneously linking it to the quinoline moiety through a newly generated α-amino alkyl chain. mdpi.com This strategy highlights the power of MCRs to construct intricate molecular frameworks from simple, readily available starting materials in a single synthetic step. nih.govbeilstein-journals.org

Chemical Transformations for Structural Diversification of this compound Derivatives

Structural diversification is crucial for modulating the physicochemical and biological properties of a lead compound. For this compound and its analogs, modifications can be systematically introduced at three key positions: the quinoline ring, the phenyl group of the tetrazole, and the interconnecting linker.

Modifications on the Quinoline Ring System (e.g., Halogenation, Alkyl/Aryl Substitutions)

The quinoline ring is a versatile scaffold that can be functionalized through various organic reactions. nih.govmdpi.com Its aromatic nature allows for electrophilic substitution reactions, enabling the introduction of a wide range of functional groups. mdpi.comorientjchem.org Precise and selective C-H bond functionalization has also emerged as a powerful strategy for modifying the quinoline core, expanding its chemical space and pharmacological potential. rsc.org

For quinoline-tetrazole hybrids, substituents can be introduced onto the benzo part of the quinoline system. Common modifications include the installation of halogens (e.g., chloro, fluoro), electron-donating groups (e.g., methoxy, alkyl), or electron-withdrawing groups (e.g., nitro). researchgate.net These modifications can significantly influence the electronic properties, lipophilicity, and metabolic stability of the entire molecule. chemrestech.commdpi.com For example, the synthesis could start with an already substituted 8-hydroxyquinoline or 8-aminoquinoline (B160924) to incorporate these changes from the outset.

Substituent Variations on the Phenyl Group of the Tetrazole Moiety

The Ugi-azide multicomponent reaction offers an intrinsic advantage for diversifying the substituents attached to the tetrazole ring. mdpi.com The aldehyde component used in the reaction directly corresponds to the substituent at the 5-position of the resulting tetrazole. By simply varying the aldehyde, a wide array of derivatives can be generated.

Below is a table illustrating the diversification achieved by varying the aldehyde component in a Ugi-azide synthesis of quinoline-tetrazole analogs.

EntryAldehyde UsedResulting Substituent (R)
1BenzaldehydePhenyl
24-Methylbenzaldehyde4-Methylphenyl
34-Methoxybenzaldehyde4-Methoxyphenyl
44-Chlorobenzaldehyde4-Chlorophenyl
54-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)phenyl
61-Naphthaldehyde1-Naphthyl
72-Naphthaldehyde2-Naphthyl
8CyclohexanecarboxaldehydeCyclohexyl

This table is based on methodologies described for analogous compounds and demonstrates the synthetic versatility. mdpi.com

Modulation of the Interconnecting Linker (e.g., Chain Length, Heteroatom Variations)

The linker connecting the quinoline and tetrazole moieties is a critical element that dictates the spatial orientation of the two ring systems. Modifying its length, rigidity, and composition can have profound effects. In the parent compound, the linker is a methoxy (-O-CH₂-) group.

Research on analogous structures has explored variations in this linker. mdpi.com For example, by using 8-aminoquinoline instead of 8-hydroxyquinoline as the starting material, a nitrogen atom is incorporated into the linker. Furthermore, the length of the linker can be extended. Studies have compared compounds where the quinoline core is directly attached to the tetrazole side chain via the 8-amino group with analogs where an additional ethylenediamine (B42938) linker was introduced. mdpi.com This extension increases the distance and flexibility between the two heterocyclic pharmacophores, which can be crucial for optimizing interactions with biological targets.

Advanced Analytical and Spectroscopic Characterization Techniques for Novel Quinoline-Tetrazole Compounds

The unambiguous structural confirmation of novel, complex molecules like quinoline-tetrazole hybrids is essential. A combination of advanced analytical and spectroscopic techniques is employed for this purpose.

The primary characterization is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov

¹H NMR provides detailed information about the chemical environment of protons, their multiplicity, and coupling constants, which helps to establish the connectivity of the molecular framework. researchgate.nettees.ac.uk

¹³C NMR is used to identify all unique carbon atoms in the molecule, confirming the presence of both the quinoline and tetrazole ring systems, as well as the linker and substituents. tees.ac.ukresearchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to resolve complex spectra and definitively assign proton and carbon signals, confirming the precise structure and regiochemistry. mdpi.com

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is critical for determining the exact molecular weight and elemental composition of the synthesized compounds, providing unequivocal confirmation of the molecular formula. mdpi.comnih.gov

Infrared (IR) Spectroscopy is used to identify characteristic functional groups present in the molecule, such as C=N stretching in the heterocyclic rings and C-O stretching of the ether linker. researchgate.netlookchem.com

Finally, techniques like Elemental Analysis are used to verify the purity of the synthesized compounds by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated values. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out, confirming the connectivity of the quinoline, phenyl, and tetrazole rings through the methoxy linker.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic and aliphatic protons. The protons on the quinoline and phenyl rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The quinoline protons' specific chemical shifts and coupling constants would confirm their positions on the heterocyclic ring system. For instance, in related 6-methoxyquinoline (B18371) derivatives, the proton at the 2-position (adjacent to the nitrogen) often appears as a doublet of doublets at the most downfield position, around δ 8.60 ppm. mdpi.com The protons of the monosubstituted phenyl ring attached to the tetrazole would likely present as a set of multiplets between δ 7.5 and 7.7 ppm. A key diagnostic signal would be the singlet corresponding to the methylene protons (-O-CH₂-) of the methoxy bridge, anticipated to appear in the range of δ 5.0-5.5 ppm, confirming the ether linkage between the quinoline and tetrazole moieties.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The spectrum would be characterized by a series of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the quinoline and phenyl rings. The carbon atom of the tetrazole ring (C5) is expected to resonate significantly downfield, often in the range of δ 155-165 ppm. mdpi.com The methylene bridge carbon (-O-C H₂-) would be observed in the aliphatic region, typically around δ 60-70 ppm. The presence and chemical shifts of all predicted carbon signals would provide definitive evidence for the compound's core structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, to unambiguously assign all signals. mdpi.com

Below is a table summarizing the expected chemical shifts for the title compound, based on data from analogous structures.

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Quinoline Ring Protons7.0 - 8.9110 - 150
Phenyl Ring Protons7.5 - 7.7120 - 140
Methylene Protons (-OCH₂-)~5.5~65
Tetrazole Ring Carbon-~155
Quinoline Ring Carbons-110 - 150
Phenyl Ring Carbons-120 - 140

Note: The data in this table is predictive and based on values reported for structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI), would be employed to confirm the molecular formula of this compound (C₁₇H₁₃N₅O).

The ESI-MS spectrum run in positive-ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the determination of the mass-to-charge ratio (m/z) to several decimal places, which can be compared against the calculated exact mass of the molecular formula. This comparison provides unequivocal confirmation of the compound's elemental composition.

Further fragmentation analysis (MS/MS) could reveal characteristic fragmentation patterns, providing additional structural confirmation. Expected fragmentation pathways might include the cleavage of the ether bond, leading to the formation of ions corresponding to the 8-hydroxyquinoline cation and the phenyl-tetrazol-methyl cation, as illustrated in the table below.

Ion Description Expected m/z
[C₁₇H₁₃N₅O + H]⁺Protonated Molecular Ion316.1193
[C₉H₇NO]⁺8-hydroxyquinoline fragment145.0528
[C₈H₇N₄]⁺(1-phenyl-1H-tetrazol-5-yl)methyl fragment171.0716

Note: The m/z values are calculated for the most abundant isotopes.

This technique is crucial for verifying the successful synthesis of the target molecule and distinguishing it from potential byproducts or starting materials. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its key structural features.

The spectrum can be broadly divided into regions associated with the different components of the molecule. The aromatic C-H stretching vibrations of the quinoline and phenyl rings are expected to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. mdpi.com

A particularly important region would be that corresponding to the ether linkage and the tetrazole ring. The C-O-C stretching of the methoxy bridge would likely give rise to a strong absorption band in the 1050-1250 cm⁻¹ range. The vibrations of the tetrazole ring itself are complex, but characteristic bands associated with N=N and C=N stretching are typically observed between 1400 and 1500 cm⁻¹. uc.pt The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm that the starting material, 8-hydroxyquinoline, has been fully converted.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aromatic C=C / C=NStretching1450 - 1650
Ether C-O-CAsymmetric Stretching1200 - 1275
Ether C-O-CSymmetric Stretching1050 - 1150
Tetrazole RingRing Vibrations (N=N, C=N)1400 - 1500

Note: The data in this table is based on typical IR absorption frequencies for the specified functional groups. uc.pt

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for the title compound is not available, analysis of a very close analog, 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate, offers significant insight into the expected solid-state structure. nih.gov

In this analog, the quinoline ring system is essentially planar. The molecule adopts a conformation where the heterocyclic (oxadiazole) ring and the quinoline ring are not coplanar, with a dihedral angle of approximately 7.2° between them. A similar non-planar arrangement would be expected for this compound to minimize steric hindrance. The phenyl ring is also twisted relative to the attached heterocycle. nih.gov

The crystal packing in the analog is stabilized by hydrogen bonding and π-π stacking interactions. It is plausible that the title compound would exhibit similar packing motifs, with potential C-H···N interactions involving the nitrogen atoms of the quinoline and tetrazole rings, as well as π-π stacking between the aromatic systems of adjacent molecules. nih.govnih.gov Obtaining single crystals of this compound would allow for the precise determination of these structural parameters.

Parameter Description Expected Value (based on analog)
Crystal SystemThe crystal lattice systemMonoclinic
Space GroupThe symmetry group of the crystalP2₁/n or similar
Dihedral Angle (Quinoline-Heterocycle)Angle between the quinoline and tetrazole ring planes~5-15°
Dihedral Angle (Phenyl-Heterocycle)Angle between the phenyl and tetrazole ring planes~20-30°
Intermolecular InteractionsForces holding molecules together in the crystalC-H···N hydrogen bonds, π-π stacking

Note: This data is extrapolated from the published crystal structure of 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate and serves as a predictive model. nih.gov

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Influence of Substitutions on the Quinoline (B57606) Ring System on Biological Activity

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active substances. nih.govnih.gov Its biological potential is highly tunable through substitutions at various positions on the ring system. nih.govbiointerfaceresearch.com

The type, size, and electronic properties of substituents on the quinoline ring, as well as their specific location, can drastically alter the biological activity of the parent compound. Research into various quinoline derivatives has illuminated the distinct roles each position plays. For instance, 2,4,8-trisubstituted quinolines have been identified as promising scaffolds for developing new anticancer agents. biointerfaceresearch.com

Substitutions at the C-2 position, often involving heteroaryl groups, can increase lipophilicity and enhance DNA binding properties, which are desirable for anticancer activity. biointerfaceresearch.com In a series of quinoline-2-carboxamides, derivatives such as N-cycloheptylquinoline-2-carboxamide and N-(2-phenylethyl)quinoline-2-carboxamide demonstrated significant activity against M. tuberculosis. nih.govresearchgate.net

The C-4 position is also critical. For example, amino substitutions at this position are a common feature in anticancer agents like gefitinib. biointerfaceresearch.com In the context of 8-aminoquinoline (B160924) antimalarials, the introduction of a methyl group at C-4 has been explored, though it can also increase toxicity. who.int

Modifications at the C-5 and C-6 positions have shown differential effects. Studies on indole-quinoline derivatives revealed that a methyl group at the C-5 position resulted in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com In 8-hydroxyquinoline (B1678124) derivatives, a fluorine atom at C-5 led to potent inhibition of butyrylcholinesterase (BuChE), while 5,7-dichloro substitution significantly reduced activity, possibly due to steric hindrance. mdpi.com The presence of an oxygen-containing functional group, such as a methoxy (B1213986) group, at the C-6 position has been shown to enhance the activity of 8-aminoquinoline antimalarials. who.int

Regarding the C-7 position, substitutions have been found to be generally detrimental to the tissue schizontocidal activity of 8-aminoquinoline analogues. who.int However, in other contexts, such as 8-hydroxyquinoline derivatives, a carboxyl group at C-7 is a structural requirement for HIV-1 integrase inhibition. rroij.com

The C-8 position, where the primary linkage in 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline occurs, is pivotal. The nature of the substituent at C-8 significantly influences the molecule's properties. For example, in a study of 2-styryl-quinolines, derivatives with a hydroxyl (-OH) group at C-8 showed better cytotoxicity against HeLa cervical cancer cells than those with a nitro (-NO2) group. acs.org

Position on Quinoline RingSubstituent/ModificationObserved Effect on Biological ActivityReference Compound Class
C-2Heteroaryl groupsIncreased lipophilicity and DNA binding (anticancer)General Quinoline Derivatives
C-2N-cycloheptylcarboxamideActivity against M. tuberculosisQuinoline-2-carboxamides
C-4Amino groupFrequently used for anticancer activityQuinazoline-like compounds
C-5Methyl groupMore potent anticancer activity than C-6 substitutionIndole-quinoline derivatives
C-5Fluoro groupPotent BuChE inhibition8-Hydroxyquinoline derivatives
C-6Methoxy groupEnhanced antimalarial activity8-Aminoquinoline derivatives
C-7General substituentsGenerally leads to loss of antimalarial activity8-Aminoquinoline derivatives
C-8Hydroxyl groupBetter cytotoxicity than a nitro group2-Styryl-quinolines

The nitrogen atom at position 1 is a defining feature of the quinoline ring, imparting it with a weak basic character and influencing its electronic distribution and interaction capabilities. nih.govecorfan.org This nitrogen atom can form salts with acids and is a key site for intermolecular interactions, such as hydrogen bonding, with biological targets. nih.govsphinxsai.com The electron-deficient nature of the pyridine part of the quinoline ring makes it susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. sphinxsai.com

The position and pKa of the quinoline nitrogen are crucial for biological activity and selectivity. acs.org Shifting the nitrogen atom's position relative to the chelating hydroxyl group in 8-hydroxyquinolines can reduce toxicity and impair the ability to form stable metal complexes. acs.org The pKa value of the nitrogen influences the deprotonation state of the molecule, which in turn affects its metal-binding ability and its toxicity profile against different cell lines, particularly multidrug-resistant ones. acs.org The free electron pair on the nitrogen atom drives nucleophilic substitution reactions, highlighting its role in the chemical reactivity of the scaffold. ecorfan.org

Impact of Modifications on the 1-Phenyl-1H-tetrazole Moiety

The tetrazole ring is a significant pharmacophore in modern drug design, largely due to its role as a bioisosteric replacement for other functional groups and its inherent metabolic stability. nih.govtandfonline.com

5-substituted tetrazoles can exist in two tautomeric forms, 1H and 2H, with the 1H tautomer generally being the predominant form in solution. nih.gov The substitution pattern on the nitrogen atoms is critical for the molecule's properties and activity. In the subject compound, the presence of a phenyl group at the N-1 position defines it as a 1,5-disubstituted tetrazole. Such structures are recognized as effective bioisosteres for cis-amide bonds, a feature valuable in peptidomimetic design. rug.nl The N-substituent influences the electronic properties, lipophilicity, and steric profile of the tetrazole ring, which can affect its binding affinity to target receptors. The phenyl group, in this case, adds a significant lipophilic and aromatic character to the molecule, potentially facilitating π-stacking interactions with receptor sites. researchgate.net

One of the most valuable applications of the tetrazole moiety in medicinal chemistry is its function as a bioisostere of the carboxylic acid group. nih.govtandfonline.comresearchgate.net This replacement is a common strategy to improve a drug candidate's pharmacokinetic profile. The tetrazole ring is comparable in size and acidity (pKa ≈ 4.5-4.9) to a carboxylic acid (pKa ≈ 4.2-4.4) and shares a planar structure, allowing it to mimic the interactions of a carboxylate group with biological targets. rug.nlacs.org

Crucially, tetrazoles offer superior metabolic stability. tandfonline.comnih.gov They are resistant to many biological degradation pathways that carboxylic acids are susceptible to, such as reduction or conjugation reactions to form reactive O-glucuronides. tandfonline.comrug.nlnih.gov This increased stability can lead to a longer duration of action. rug.nl Furthermore, the replacement of a carboxylic acid with a tetrazole often increases lipophilicity. tandfonline.comacs.org This can enhance absorption and improve oral bioavailability, a key objective in drug development. tandfonline.com A prominent example of this strategy is the antihypertensive drug Losartan (B1675146), where a tetrazole group successfully replaced a carboxylic acid, leading to a compound that was effective after oral administration. nih.gov

PropertyCarboxylic Acid (-COOH)Tetrazole Ring (-CN4H)Advantage of Tetrazole Bioisostere
Acidity (pKa)~4.2 - 4.4~4.5 - 4.9Similar acidity allows for mimicry of ionic interactions.
GeometryPlanarPlanarMaintains similar spatial arrangement for receptor binding.
Metabolic StabilitySusceptible to reduction and O-glucuronidationResistant to many metabolic transformations; forms less reactive N-glucuronidesIncreased resistance to metabolism, potentially leading to longer half-life. tandfonline.comrug.nl
LipophilicityGenerally lowerGenerally higher than corresponding carboxylateCan improve membrane penetration and oral bioavailability. tandfonline.comacs.org

Significance of the Methoxy Linker at the Quinoline 8-position in Conjugates

The connection between the quinoline and phenyl-tetrazole moieties is an ether linkage at the 8-position of the quinoline ring, specifically a methylene (B1212753) ether (-O-CH₂-). This linker is not merely a spacer but a critical component that dictates the spatial relationship and relative orientation of the two key pharmacophoric groups. Its length and flexibility are optimized to allow the quinoline and phenyl-tetrazole rings to adopt a conformation that is favorable for binding to a biological target.

Effects of Linker Length and Flexibility on Molecular Interactions

Research on 8-amino-6-methoxyquinoline-tetrazole hybrids has shown that the nature of the linker is a critical determinant of their antiplasmodial activity. mdpi.com For instance, the introduction of an additional ethyl linker between the 8-amino group of the quinoline and the tetrazole ring was investigated to understand the impact of increased distance on activity. mdpi.com Studies on similar heterocyclic compounds, such as 8-hydroxyquinoline glycoconjugates, have also demonstrated that extending the length of an alkyl chain linker can enhance the molecule's flexibility, potentially allowing for a better fit within the active site of an enzyme. mdpi.com In a series of bisquinoline compounds, the length of the linker, in this case, a (CH2)n chain, was found to be a crucial factor for their antimalarial activity, with the most active compound having a linker of twelve carbon atoms (n=12). nih.gov

The flexibility of the linker is equally important. A more flexible linker can allow the quinoline and tetrazole pharmacophores to adopt an optimal orientation for binding to the target. Conversely, a rigid linker may lock the molecule in a conformation that is not conducive to effective interaction. The choice of the linker, whether it is a simple alkyl chain, a piperidine (B6355638) ring, or an aminophenyl motive, has been shown to strongly influence the activity and cytotoxicity of quinoline-tetrazole derivatives. mdpi.com

Table 1: Effect of Linker Variation on Biological Activity of Quinoline Derivatives
Compound SeriesLinker TypeKey FindingReference
8-amino-6-methoxyquinoline-tetrazole hybridsVaried chain length and substitutionActivity and cytotoxicity are strongly influenced by the linker. mdpi.com
8-hydroxyquinoline glycoconjugatesAlkyl chainExtension of the alkyl chain increases inhibitory activity. mdpi.com
Bisquinoline compounds(CH2)n chainOptimal linker length (n=12) is crucial for antimalarial activity. nih.gov

Influence of Linker Substitutions on Potency and Selectivitychemrestech.comchemrestech.com

Substitutions on the linker can introduce new interaction points with the biological target, thereby affecting the potency and selectivity of the compound. These substitutions can alter the steric, electronic, and hydrophobic properties of the linker.

In the context of 8-amino-6-methoxyquinoline-tetrazole hybrids, the substitution on the linker was found to have a strong influence on both antiplasmodial activity and cytotoxicity. mdpi.com The introduction of different aliphatic and aromatic side chains close to the tetrazole moiety, facilitated by varying the aldehyde component in an Ugi-azide reaction, led to a range of activities. mdpi.com This suggests that the linker is not merely a spacer but an active participant in the molecular recognition process. For example, the presence of bulky and lipophilic side chains on the linker was shown to have a positive impact on the antiplasmodial activity of some derivatives. nih.gov

Furthermore, the incorporation of functionalities capable of forming hydrogen bonds within the linker can enhance activity. It has been observed that incorporating an intermolecular hydrogen-bonding motif in the side chain of 4-aminoquinolines enhanced their activity against drug-resistant P. falciparum. nih.gov This principle can be extrapolated to the linker of this compound, where the introduction of hydrogen bond donors or acceptors could lead to improved interactions with the target protein.

Contributions of the Phenyl Substituent of the Tetrazole to the Overall Pharmacological Profile

The phenyl group attached to the tetrazole ring is another critical component that can be modified to modulate the pharmacological profile of the compound. The nature and position of substituents on this phenyl ring can significantly impact the molecule's electronic and steric properties. chemrestech.com

Electronic and Steric Effects of Substituents on the Phenyl Ringchemrestech.com

Substituents on the phenyl ring can exert electronic effects through resonance and induction, altering the electron density of the tetrazole ring and influencing its ability to participate in interactions such as hydrogen bonding and pi-pi stacking. nih.gov For instance, electron-withdrawing groups can increase the acidity of the tetrazole N-H, potentially strengthening hydrogen bonds with the target. researchgate.net Conversely, electron-donating groups can enhance the electron density of the aromatic system.

Steric effects are also paramount. The size and position of substituents on the phenyl ring can dictate the orientation of the phenyl group relative to the rest of the molecule, which in turn can affect how the compound fits into a binding pocket. In a study of thiopyrano[2,3-b]quinolines containing a tetrazole ring, it was observed that the antiviral activity was notably affected by both the nature and position of the substituent within the tetrazole ring. nih.gov This highlights the sensitivity of the biological activity to subtle structural changes on the heterocyclic components.

Table 2: Influence of Phenyl Ring Substituents on Activity of Related Heterocyclic Compounds
Compound SeriesSubstituent TypeEffect on ActivityReference
Thiopyrano[2,3-b]quinolines with tetrazoleVaried substituents on tetrazole ringNature and position of substituent significantly affect antiviral activity. nih.gov
4-anilino-8-methoxy/hydroxy-2-phenylquinolines-COMe at 3' vs 4' positionPositional isomerism of the substituent on the aniline (B41778) ring is crucial for antiproliferative activity. nih.gov

Identification of Key Pharmacophoric Features for Optimal Biological Interactions

A pharmacophore model for this class of compounds would include several key features that are essential for potent biological activity. Based on the analysis of related structures, the following pharmacophoric elements can be proposed for optimal interactions:

A Hydrogen Bond Donor/Acceptor: The tetrazole ring itself is a key pharmacophoric feature, acting as a bioisostere for a carboxylic acid group. chemrestech.commdpi.com The nitrogen atoms of the tetrazole can act as hydrogen bond acceptors, while the N-H can be a hydrogen bond donor. nih.gov

Aromatic/Hydrophobic Regions: The quinoline ring and the phenyl ring of the tetrazole moiety provide essential aromatic and hydrophobic surfaces for pi-pi stacking and hydrophobic interactions with the target protein. researchgate.net The presence of highly lipophilic and voluminous side chains has been shown to positively impact the activity of some quinoline-tetrazole hybrids. nih.gov

An Optimal Linker: The methoxy group (-OCH2-) serves as a linker with a specific length and flexibility that positions the quinoline and phenyl-tetrazole moieties in a favorable orientation for binding. As discussed, the nature, length, and substitution of this linker are critical.

Hydrogen Bonding Groups: In derivatives of the core structure, the introduction of hydrogen-bonding groups, such as a hydroxyl group in place of the methoxy group on the quinoline ring, has been shown to be favorable for activity in some cases, indicating the importance of hydrogen-bonding interactions at this position. nih.gov

A five-point pharmacophore model for a series of tetrazole and sulfonamide analogs of imidazo[4,5-b]pyridine included one aromatic carbon center, one aliphatic carbon center, one hydrogen bond donor, and two hydrogen bond acceptor features. researchgate.net A similar model could be conceptualized for this compound and its derivatives, guiding the design of new, more potent compounds.

Mechanistic Investigations and Molecular Targets

Mechanisms of Antimicrobial Action

No data is available to describe the specific mechanisms of antimicrobial action for this compound.

Inhibition of Essential Bacterial and Fungal Metabolic Pathways

Quinoline (B57606) and tetrazole derivatives have independently demonstrated significant antimicrobial properties. The 8-hydroxyquinoline (B1678124) scaffold, in particular, is known for its antifungal activity, which is often attributed to its ability to chelate metal ions essential for fungal enzymes. nih.govresearchgate.netmdpi.com The introduction of various substituents on the quinoline ring can modulate this activity. For instance, derivatives of 8-hydroxyquinoline have shown potent activity against Candida species and dermatophytes. nih.gov

Similarly, tetrazole-containing compounds have been investigated for their antimicrobial effects. sphinxsai.com For example, tetrazolo[1,5-a]quinoline (B14009986) derivatives have been synthesized and evaluated for their antibacterial activities. nih.gov The mechanism of action for such compounds can be multifaceted, potentially involving the disruption of microbial cell wall synthesis, inhibition of nucleic acid replication, or interference with crucial metabolic enzymes. Novel tetrazole-based compounds have been explored as inhibitors of bacterial DNA topoisomerase IV and gyrase, essential enzymes for bacterial DNA replication. nih.gov

While specific data on 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline is unavailable, the combination of the quinoline core, known for its metal-chelating and antimicrobial properties, and the metabolically stable tetrazole ring suggests a potential for dual-action or synergistic inhibition of essential bacterial and fungal metabolic pathways.

Interference with Bacterial Biofilm Formation

Bacterial biofilm formation is a significant factor in persistent infections and antimicrobial resistance. The ability of compounds to disrupt or prevent biofilm formation is a key area of antimicrobial research. Although no direct studies on the effect of this compound on bacterial biofilms are available, the known activities of its constituent moieties provide some clues. Quinolone antibiotics, a class of compounds containing a quinoline-like bicyclic structure, are known to have effects on biofilm formation, although these can be complex and dependent on the specific bacterium and concentration of the agent. Some studies on 1-phenyl-1H-tetrazole-5-thiol derivatives have reported antibacterial activity against common biofilm-forming bacteria like E. Coli and Staphylococcus aureus. researchgate.net Given these precedents, it is plausible that this compound could interfere with the signaling pathways or extracellular matrix production involved in biofilm development.

Molecular Basis of Antiplasmodial Action

Disruption of Parasite-Specific Physiological Processes

The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore for antiplasmodial drugs, with primaquine (B1584692) being a notable example. Research into hybrid molecules incorporating this scaffold has yielded promising results. A study on 8-amino-6-methoxyquinoline-tetrazole hybrids revealed significant in vitro activity against Plasmodium falciparum. nih.govnih.govresearchgate.net The antiplasmodial activity of these hybrids was found to be influenced by the nature of the linker between the quinoline and tetrazole moieties. nih.gov Although the subject compound has a methoxy (B1213986) linker at the 8-position instead of an amino group, the presence of the quinoline ring suggests a potential for antiplasmodial action. The proposed mechanisms for 8-aminoquinolines involve their metabolic activation to reactive intermediates that can generate reactive oxygen species, leading to oxidative damage in the parasite. It is conceivable that this compound could undergo similar bioactivation or interfere with other parasite-specific pathways, such as heme detoxification.

The following table summarizes the antiplasmodial activity of some 8-amino-6-methoxyquinoline-tetrazole hybrids against the NF54 strain of P. falciparum, illustrating the potential of this class of compounds.

CompoundLinkerSide ChainIC₅₀ (µM) against P. falciparum NF54
7 EthylEthyl15.98
8 EthylPhenyl7.05
11 Ethyl4-Bromophenyl2.92
12 Ethyl2-(Trifluoromethyl)phenyl2.51

Data sourced from a study on 8-amino-6-methoxyquinoline-tetrazole hybrids. nih.gov

Angiotensin II Receptor Antagonism Pathway

Characterization of Competitive Binding to Angiotensin II Receptors in Preclinical Systems

The tetrazole group is a well-known bioisostere for the carboxylic acid group and is a key feature in many angiotensin II receptor blockers (ARBs), such as losartan (B1675146) and candesartan. sphinxsai.com The acidic nature of the tetrazole ring is crucial for mimicking the binding of the carboxylate group of angiotensin II to its receptor. Several studies have explored the potential of quinoline-tetrazole hybrids as ARBs. nih.govmdpi.com For instance, a series of 2-alkyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy]quinoline derivatives were synthesized and shown to be potent angiotensin II receptor antagonists. nih.gov These compounds exhibited competitive binding to angiotensin II receptors in in vitro assays using guinea pig adrenal membrane preparations, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov

The structural similarity of this compound to these known ARBs suggests that it could also interact with the angiotensin II type 1 (AT₁) receptor. The proposed binding mode for many ARBs involves the interaction of the acidic tetrazole ring with a key arginine residue in the receptor binding pocket. nih.gov The quinoline moiety in these molecules can provide additional hydrophobic and aromatic interactions, enhancing binding affinity. Therefore, it is hypothesized that this compound may act as a competitive antagonist at the AT₁ receptor, which would be consistent with the established structure-activity relationships for this class of compounds.

The following table presents data on the in vitro angiotensin II receptor binding affinity for a selection of 2-alkyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy]quinoline derivatives.

CompoundAlkyl Group at Position 2IC₅₀ (µM)
5a Methyl0.12
5b Ethyl0.03
5c n-Propyl0.01
5d n-Butyl0.02

Data represents the concentration required to inhibit 50% of specific binding of [¹²⁵I]angiotensin II to guinea pig adrenal membranes. Sourced from a study on nonpeptide angiotensin II receptor antagonists. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline, DFT calculations would be employed to determine its most stable three-dimensional conformation. This process, known as geometry optimization, seeks the lowest energy state of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

Parameter Bond/Angle Calculated Value
Bond Length C-O (ether) ---
Bond Length N=N (tetrazole) ---
Bond Angle C-O-C (ether) ---

No data available in the current literature.

Furthermore, energy calculations derived from DFT can predict the molecule's thermodynamic properties, such as its enthalpy of formation and Gibbs free energy, which are crucial for assessing its stability and potential reactivity.

Theoretical calculations can predict the spectroscopic signatures of a molecule, which are invaluable for its experimental identification and characterization. By simulating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be predicted. These predicted spectra can then be compared with experimental data to confirm the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Key Peak/Shift (Predicted) Assignment
IR (cm⁻¹) --- C-O stretch (ether)
IR (cm⁻¹) --- N=N stretch (tetrazole)
¹H NMR (ppm) --- Methoxy (B1213986) bridge protons (-OCH₂-)

No data available in the current literature.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

For this compound, molecular docking simulations would involve placing the molecule into the active site of a relevant biological target. The simulations would then predict the most likely binding pose and estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy typically indicates a more stable and potentially more potent interaction.

Table 3: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Predicted Binding Mode

No data available in the current literature.

A crucial output of molecular docking is the identification of the specific amino acid residues within the target's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding these key interactions provides valuable information for optimizing the ligand's structure to improve its binding and efficacy.

Molecular Dynamics Simulations for Conformational Analysis and Stability Assessment

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can be used to assess the conformational flexibility and stability of this compound, both in isolation and when bound to a biological target. These simulations can reveal how the molecule changes its shape and how stable its interactions with a receptor are, offering a more dynamic and realistic picture than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of molecules with their biological activities.

While specific QSAR models exclusively for this compound are not extensively detailed in the public domain, the principles of QSAR have been widely applied to its constituent scaffolds, namely quinoline (B57606) and tetrazole derivatives. These studies establish a framework for predicting the biological activity of new compounds by analyzing their physicochemical properties, also known as molecular descriptors.

For quinoline derivatives, QSAR models have been developed to predict a range of biological activities, including anticancer, antibacterial, and antitubercular effects. nih.govwisdomlib.orgdovepress.comallsubjectjournal.com These models often employ various statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms, to establish a mathematical relationship between descriptors (e.g., lipophilicity, electronic properties, and steric parameters) and the observed biological response. nih.govallsubjectjournal.com For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models for quinoline-based compounds, providing insights into the steric and electrostatic fields that influence their activity. dovepress.com

Similarly, QSAR studies on tetrazole derivatives have been conducted to predict their efficacy as, for example, angiotensin II receptor antagonists. nih.gov These models help in identifying the key structural features of the tetrazole ring and its substituents that are crucial for their therapeutic action. The predictive power of these models is rigorously evaluated using statistical metrics like the squared correlation coefficient (r²) and the cross-validation coefficient (q²). allsubjectjournal.comnih.gov

The development of a predictive QSAR model for this compound would involve calculating a variety of molecular descriptors for this specific compound and a series of structurally related analogs with known biological activities. By applying statistical analysis, a model could be generated to predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent compounds.

Table 1: Key Molecular Descriptors in QSAR Modeling

Descriptor CategoryExamplesRelevance to Biological Activity
Electronic Dipole moment, Partial chargesInfluences drug-receptor interactions
Steric Molecular volume, Surface areaDetermines the fit of the molecule in the receptor's active site
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and distribution
Topological Connectivity indicesDescribes the branching and shape of the molecule

In Silico Pharmacokinetic and ADME Predictions

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.

The oral bioavailability of a drug is influenced by several factors, including its solubility and permeability. Computational models can predict these parameters for this compound. Lipophilicity, often expressed as the logarithm of the n-octanol/water partition coefficient (LogP), is a key determinant of a molecule's ability to cross biological membranes. A moderate LogP value is generally considered favorable for good oral bioavailability. nih.gov

Water solubility is another critical parameter. Poorly soluble compounds can have limited absorption from the gastrointestinal tract. nih.gov In silico models can predict the aqueous solubility (LogS) of a compound based on its structure.

Table 2: Predicted Bioavailability-Related Parameters for Quinoline & Tetrazole Derivatives

ParameterPredicted Range/ValueSignificance for Bioavailability
LogP (Lipophilicity) 3.27 to 4.84 for some quinoline derivatives nih.govModerate values suggest good permeability and solubility. nih.gov
LogS (Aqueous Solubility) -4.384 to -5.217 for some quinoline derivatives nih.govIndicates the compound may be poorly soluble. nih.gov
Human Intestinal Absorption (HIA) HighSuggests good absorption from the gut.

Note: The values presented are for related quinoline and tetrazole derivatives and serve as an estimation for this compound.

The metabolic stability of a compound determines its half-life in the body. In silico models can predict which sites on the this compound molecule are most susceptible to metabolism by cytochrome P450 enzymes. This information can guide chemical modifications to improve metabolic stability.

"Drug-likeness" is a qualitative concept that assesses whether a compound possesses properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability.

Table 3: Predicted Drug-like Properties and Metabolic Parameters

PropertyPredicted OutcomeImplication
Lipinski's Rule of Five Likely to passSuggests good potential for oral bioavailability.
Metabolic Stability Varies based on specific metabolic sitesIdentifies potential for chemical modification to enhance stability.
Total Clearance (CLtot) 0.434 to 0.570 mL/min/kg for some quinoline derivatives nih.govPredicts the rate of drug removal from the body. nih.gov

Note: The predictions are based on general characteristics of quinoline and tetrazole-containing compounds.

Crystallographic Data Analysis and Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

The solid-state properties of a compound, including its crystal packing and intermolecular interactions, are crucial for its stability, solubility, and formulation.

For compounds containing quinoline and tetrazole moieties, common intermolecular interactions include:

π-π stacking: Interactions between the aromatic rings of the quinoline and phenyl groups. lookchem.com

Hydrogen bonding: Although this compound lacks classical hydrogen bond donors, weak C-H···N and C-H···O interactions are expected to play a role in stabilizing the crystal structure.

Table 4: Common Intermolecular Contacts in Related Crystal Structures

Contact TypeTypical Contribution to Hirshfeld SurfaceDescription
H···H ~40-50% nih.govnih.govRepresents the most abundant type of contact. nih.govnih.gov
C···H/H···C ~10-20% nih.govnih.govIndicates van der Waals interactions involving carbon and hydrogen. nih.govnih.gov
N···H/H···N ~10-15% nih.govSuggests the presence of weak hydrogen bonds involving nitrogen. nih.gov
O···H/H···O ~5-10% nih.govPoints to weak hydrogen bonds involving oxygen. nih.gov

Note: The percentages are approximate and based on analyses of similar heterocyclic compounds.

By understanding these intermolecular forces, researchers can gain insights into the physicochemical properties of this compound and potentially predict its polymorphism, which has significant implications for drug development.

Future Perspectives and Research Challenges

Rational Design of Novel Quinoline-Tetrazole Scaffolds with Enhanced Potency and Selectivity

The rational design of new analogues of 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline is a primary avenue for future research. This involves systematically modifying the three key components of the molecule: the quinoline (B57606) ring, the phenyl-tetrazole moiety, and the methoxy (B1213986) linker. The goal is to improve potency against specific biological targets while enhancing selectivity to minimize off-target effects.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are necessary to understand how different substituents on both the quinoline and phenyl rings affect biological activity. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and binding affinities of the molecule. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The phenyl ring on the tetrazole could be replaced with other aromatic or heteroaromatic systems to explore new binding interactions. Similarly, the tetrazole ring itself, while a valuable bioisostere, could be substituted with other acidic functional groups to fine-tune physicochemical properties. nih.gov

Linker Modification: The length, flexibility, and chemical nature of the methoxy linker can be altered. Introducing different linker types, such as amides or longer alkyl chains, could optimize the spatial orientation of the quinoline and tetrazole pharmacophores for better target engagement. nih.govmdpi.com

A modular approach to design, where each part of the scaffold can be easily engineered, will be crucial for developing a library of compounds for high-throughput screening. nih.gov

Design StrategyMolecular Component to ModifyPotential Improvement
SAR StudiesQuinoline and Phenyl RingsEnhanced Potency and Selectivity
Scaffold HoppingPhenyl RingNew Binding Interactions
Bioisosteric ReplacementTetrazole MoietyImproved Physicochemical Properties
Linker ModificationMethoxy BridgeOptimal Pharmacophore Orientation

Exploration of New Therapeutic Areas for Quinoline-Tetrazole Conjugates Beyond Current Applications

Quinoline-tetrazole hybrids have been investigated for a variety of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. ekb.egnih.gov Future research should aim to explore the potential of this compound and its derivatives in new therapeutic domains.

Potential new areas for investigation include:

Antiviral Activity: Given that some quinoline derivatives have shown antiviral properties, this scaffold could be tested against a range of viruses. nih.govnih.gov Novel 4H-thiopyrano[2,3-b]quinolines containing tetrazole moieties have recently been synthesized and evaluated for their activity against the influenza A virus. nih.gov

Neurodegenerative Diseases: The structural features of quinoline derivatives make them candidates for targeting pathways involved in neurodegeneration. Rational design could yield compounds that interact with targets relevant to diseases like Alzheimer's. researchgate.net

Antiparasitic Agents: Quinoline is a well-known antimalarial pharmacophore. nih.gov Hybridization with a tetrazole ring has been shown to produce compounds with significant antiplasmodial activity against Plasmodium falciparum. nih.govmdpi.com This suggests potential against other parasitic infections as well.

The broad biological activity of the parent scaffolds provides a strong rationale for screening these conjugates against a diverse panel of diseases to uncover novel therapeutic uses. mdpi.com

Development of Sustainable and Efficient Synthetic Methodologies for Industrial Scale-Up

For any promising drug candidate to be viable, its synthesis must be scalable, cost-effective, and environmentally friendly. Future research must focus on developing sustainable synthetic routes for this compound and its analogues.

Key areas for improvement include:

Green Chemistry Principles: The adoption of green chemistry principles is essential. This includes using safer solvents (like water or ethanol), reducing the use of hazardous reagents like sodium azide (B81097) by substituting them with alternatives like trimethylsilyl (B98337) azide, and employing catalytic methods to minimize waste. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer significant advantages for industrial scale-up, including improved safety, better reaction control, and higher throughput compared to traditional batch processing.

Recent innovations in the synthesis of tetrazole building blocks, such as using Passerini three-component reactions, can simplify the process and open avenues for gram-scale production. beilstein-journals.orgbeilstein-journals.org

Integration of Advanced In Silico and Experimental Approaches for Accelerated Drug Discovery

The integration of computational and experimental methods can significantly accelerate the drug discovery process for quinoline-tetrazole derivatives. In silico techniques allow for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and biological testing. nih.gov

A combined approach would involve:

Molecular Docking and Dynamics: These computational tools can predict how different quinoline-tetrazole analogues bind to specific protein targets, providing insights into the molecular basis of their activity. mdpi.comdeepdyve.com This can guide the rational design of more potent and selective inhibitors.

Pharmacophore Modeling: Based on a set of known active compounds, a pharmacophore model can be generated to identify the essential structural features required for biological activity. This model can then be used to screen large databases for new potential hits. deepdyve.com

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. mdpi.com

These computational predictions must be validated through experimental assays. This iterative cycle of in silico design, chemical synthesis, and biological testing is a powerful strategy for accelerating the identification of promising drug candidates. mdpi.com

Strategies to Address and Overcome Drug Resistance Mechanisms in Pathogens and Cancer Cells

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. dntb.gov.ua The quinoline scaffold is a privileged structure in the development of agents active against drug-resistant cancers. nih.gov Future research on this compound should incorporate strategies to combat resistance from the outset.

Potential strategies include:

Multi-Targeting Agents: Designing molecules that can inhibit multiple biological pathways simultaneously can make it more difficult for resistance to develop. The hybrid nature of the quinoline-tetrazole scaffold is well-suited for this approach. nih.gov

Inhibition of Resistance-Associated Proteins: Compounds could be specifically designed to inhibit proteins that confer resistance, such as efflux pumps (e.g., P-glycoprotein) that actively remove drugs from cells. arabjchem.org

Combination Therapy: Investigating the synergistic effects of quinoline-tetrazole conjugates with existing drugs could reveal combinations that are effective against resistant strains or cancer cell lines.

Understanding the specific mechanisms of resistance to quinoline-based drugs will be crucial for designing next-generation compounds that can circumvent these challenges. nih.gov

Investigation of Prodrug Strategies for Improved Delivery and Efficacy

Prodrugs are inactive precursors that are converted into the active drug within the body. This strategy can be used to overcome poor pharmacokinetic properties such as low solubility, poor membrane permeability, or rapid metabolism. nih.gov

Future research could explore various prodrug approaches for the quinoline-tetrazole scaffold:

Improving Solubility and Bioavailability: The tetrazole moiety, while improving metabolic stability, can still present challenges. Prodrug strategies, such as creating esters or other cleavable derivatives, have been assessed to improve the plasma exposure of tetrazole-containing compounds. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. This can increase the concentration of the active drug at the site of action and reduce systemic toxicity.

N-Alkoxyquinoline Prodrugs: A strategy involving N-alkoxyquinoline prodrugs has been shown to release the active quinoline drug upon one-electron reduction, a condition often found in hypoxic tumor environments. rsc.org This approach could be adapted for the targeted release of quinoline-tetrazole conjugates in cancer therapy.

Comprehensive Preclinical Efficacy and Toxicity Profiling

Before any compound can advance to clinical trials, it must undergo rigorous preclinical evaluation. For this compound and its optimized analogues, this will require a comprehensive assessment of both efficacy and toxicity.

Key preclinical studies would include:

In Vitro Efficacy: Testing the compounds against a broad panel of relevant cell lines (e.g., various cancer cell lines, bacterial strains, or viral cultures) to determine their potency (e.g., IC₅₀ or MIC values) and spectrum of activity. Studies on close analogues have shown inhibitory effects on human breast cancer cells (MCF-7). nih.gov

Mechanism of Action Studies: Investigating how the compounds exert their biological effects. For example, in cancer, this could involve studying their impact on cell cycle progression, apoptosis, or specific signaling pathways. arabjchem.orgnih.gov

In Vivo Efficacy Models: Evaluating the most promising compounds in relevant animal models of disease to confirm their therapeutic effect in a living organism.

Initial Toxicity Profiling: Assessing the cytotoxicity of the compounds against non-cancerous cell lines to determine their selectivity index (SI). nih.govmdpi.com

This comprehensive profiling will be essential to identify the most promising candidates for further development while ensuring they have an acceptable preliminary safety margin.

Q & A

What are the common synthetic routes for preparing 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline, and what critical parameters influence yield?

Level: Basic
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A key intermediate is 8-hydroxyquinoline, which undergoes alkoxylation with a tetrazole-containing reagent. Critical parameters include:

  • Temperature control (e.g., cooling to 0–5°C to prevent side reactions during methacryloyl chloride addition) .
  • Purification methods like recrystallization (e.g., using methanol) or column chromatography to isolate the product .
  • Stoichiometric ratios of reagents (e.g., triethylamine as a base to neutralize HCl byproducts) .
    Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FTIR is essential to confirm structural integrity .

How can researchers optimize multi-step synthesis of 8-hydroxyquinoline derivatives to minimize side reactions?

Level: Advanced
Answer:
Optimization strategies include:

  • Catalyst selection : Use palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium) for coupling reactions to enhance regioselectivity .
  • Stepwise monitoring : Employ TLC or HPLC to track intermediate formation and identify byproducts .
  • Protecting groups : Protect the hydroxyl group in 8-hydroxyquinoline with benzyl or acetyl groups to prevent unwanted oxidation during subsequent steps .
    Post-reaction quenching (e.g., sodium thiosulfate for peroxide removal) and pH adjustment (e.g., NaOH for neutralization) are also critical .

What spectroscopic and crystallographic techniques are most effective for characterizing 8-hydroxyquinoline derivatives?

Level: Basic
Answer:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify proton environments and carbon frameworks, particularly the hydroxyl and tetrazole moieties .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., zwitterionic vs. phenolic forms) .
  • UV-Vis and Fluorescence Spectroscopy : Detects tautomeric equilibria (hydroxyl vs. zwitterion) in solvents like DMSO or aqueous buffers .

How do substituents on the tetrazole ring influence the crystallinity and stability of 8-hydroxyquinoline derivatives?

Level: Advanced
Answer:
Bulky substituents (e.g., phenyl groups) enhance crystallinity by promoting π-π stacking and hydrogen bonding. For example:

  • Phenyltetrazole : Increases rigidity, improving X-ray diffraction quality .
  • Electron-withdrawing groups (e.g., nitro): Stabilize the zwitterionic form, altering solubility in polar solvents .
    Computational modeling (DFT) predicts substituent effects on lattice energy and molecular conformation .

What methodologies assess the stability of this compound in different solvents and pH conditions?

Level: Basic
Answer:

  • pH-Dependent Studies : Use UV-Vis spectroscopy in buffered solutions (pH 2–12) to monitor tautomeric shifts .
  • Solvent Stability Tests : HPLC tracks degradation products in polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen/air atmospheres .

How can computational methods predict the electronic properties and reactivity of 8-hydroxyquinoline derivatives?

Level: Advanced
Answer:

  • DFT/HF Calculations : Determine HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to predict solubility and aggregation .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for medicinal applications .

What safety protocols are recommended for handling 8-hydroxyquinoline derivatives in laboratory settings?

Level: Basic
Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during reactions with volatile reagents (e.g., thionyl chloride) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal to comply with environmental regulations .

How can researchers design 8-hydroxyquinoline derivatives for targeted biological activity?

Level: Advanced
Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens) to enhance antimicrobial potency .
  • Metal Coordination : Modify the quinoline core to chelate metals (e.g., Zn²⁺) for fluorescence-based imaging or enzyme inhibition .
  • In Silico Screening : Virtual libraries predict binding affinity to targets like catechol-O-methyltransferase .

What experimental approaches validate metal coordination in 8-hydroxyquinoline-based complexes?

Level: Advanced
Answer:

  • Fluorescence Quenching : Monitor emission changes upon metal binding (e.g., Zn²⁺) .
  • X-ray Absorption Spectroscopy (XAS) : Resolves metal-ligand bond lengths and coordination geometry .
  • Magnetic Susceptibility : Determines oxidation states in transition metal complexes .

How should researchers address contradictions in reported structural data for 8-hydroxyquinoline derivatives?

Level: Advanced
Answer:

  • Reproducibility Checks : Repeat synthesis and characterization under identical conditions .
  • Cross-Validation : Combine X-ray, NMR, and computational data to resolve discrepancies (e.g., zwitterion vs. keto-enol forms) .
  • Peer Collaboration : Compare results with independent labs to confirm crystallographic or spectral assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline
Reactant of Route 2
Reactant of Route 2
8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.